4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-
Description
The compound 4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- belongs to the trisubstituted imidazolone family, characterized by a central imidazolone ring with diverse substituents that modulate its physicochemical and biological properties. Key structural features include:
- Aromatic substituents: A 3,4-dimethoxyphenyl group at position 5 and a 2-methoxy-4-nitrophenyl group at position 2.
- Synthetic route: Synthesized via condensation reactions of imidazolone precursors with aromatic aldehydes, as described in .
This compound exhibits thermal stability and insensitivity to moisture, making it suitable for pharmaceutical and agrochemical applications.
Properties
CAS No. |
83495-07-2 |
|---|---|
Molecular Formula |
C25H21N3O6 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methoxy-4-nitrophenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C25H21N3O6/c1-32-21-12-9-16(14-23(21)34-3)13-19-25(29)27(24(26-19)17-7-5-4-6-8-17)20-11-10-18(28(30)31)15-22(20)33-2/h4-15H,1-3H3/b19-13- |
InChI Key |
REEAHGKEXRBICL-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the aromatic rings.
Scientific Research Applications
4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe or as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-5-((3,4-dimethoxyphenyl)methylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three analogous imidazolone derivatives:
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The target compound’s nitro and methoxy groups contrast with fenamidone’s methylthio and methyl substituents.
- Molecular weight and solubility : The higher molecular weight of CAS 170440-78-5 (481.55) compared to the target compound suggests reduced solubility, which may limit bioavailability .
- Acid dissociation (pKa) : CAS 170440-78-5 has a higher pKa (8.10) than CAS 177487-54-6 (0.91), indicating differences in protonation behavior under physiological conditions .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Nitro groups : Present in the target compound and CAS 170440-78-5, correlate with antimicrobial and antiparasitic activity but may increase toxicity .
- Methoxy groups : Enhance lipid solubility, improving membrane penetration in the target compound, whereas methylthio groups in fenamidone enhance stability in soil environments .
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